Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate
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Overview
Description
Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate is a synthetic organic compound known for its applications in various fields, including agriculture and medicinal chemistry. This compound is characterized by its complex structure, which includes a benzothiazole ring, a phenoxy group, and an ethyl butanoate moiety. It is often used as a herbicide and has shown potential in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate typically involves multiple steps. One common method starts with the preparation of 4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenol, which is then reacted with ethyl 2-bromobutanoate under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized as a herbicide in agricultural practices to control weed growth.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate involves its interaction with specific molecular targets. In herbicidal applications, it inhibits the synthesis of essential amino acids in plants, leading to their death. The compound targets enzymes involved in the biosynthesis pathways, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Fenoxaprop-ethyl: Another herbicide with a similar structure but different substituents on the benzothiazole ring.
Ethyl 2-{4-[(6-chloro-2-benzothiazolyl)oxy]phenoxy}propanoate: A closely related compound with slight variations in the ester group.
Uniqueness
Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a valuable compound in both agricultural and pharmaceutical research .
Properties
Molecular Formula |
C19H18ClNO4S |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
ethyl 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]butanoate |
InChI |
InChI=1S/C19H18ClNO4S/c1-3-16(18(22)23-4-2)24-13-6-8-14(9-7-13)25-19-21-15-10-5-12(20)11-17(15)26-19/h5-11,16H,3-4H2,1-2H3 |
InChI Key |
FDCVOFFCXYPNNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
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